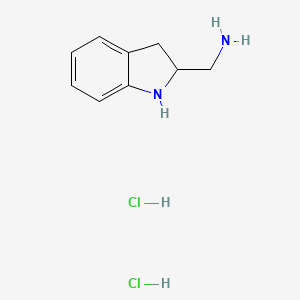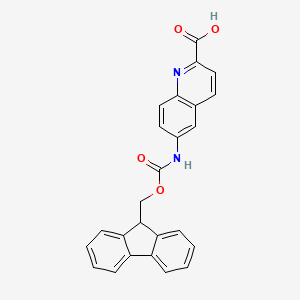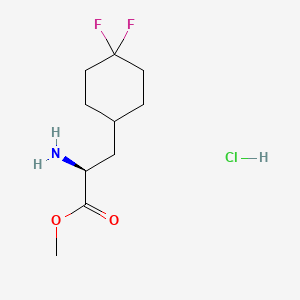
methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorocyclohexyl group, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride typically involves the protection of functional groups to prevent unwanted reactions. For instance, the preparation of SEM-protected methyl 2-(5-bromo-4H-1,2,4-triazol-3-yl)-2-(4,4-difluorocyclohexyl)acetate involves the use of potassium carbonate as a base . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert ketones or aldehydes to alcohols.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride involves its interaction with specific molecular targets. For instance, it may form reversible covalent bonds with cysteine residues in proteins, leading to the formation of thioimidate adducts . This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological pathways.
相似化合物的比较
Similar Compounds
Methyl 2-(4,4-difluorocyclohexyl)propanedioate: Another compound with a difluorocyclohexyl group, used in different chemical applications.
Potassium (4,4-difluorocyclohexyl)trifluoroborate: Utilized in organic synthesis as a reagent.
Uniqueness
Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is unique due to its specific amino acid structure combined with the difluorocyclohexyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C10H18ClF2NO2 |
|---|---|
分子量 |
257.70 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H17F2NO2.ClH/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7;/h7-8H,2-6,13H2,1H3;1H/t8-;/m0./s1 |
InChI 键 |
FPDUMVCAOUQLJR-QRPNPIFTSA-N |
手性 SMILES |
COC(=O)[C@H](CC1CCC(CC1)(F)F)N.Cl |
规范 SMILES |
COC(=O)C(CC1CCC(CC1)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


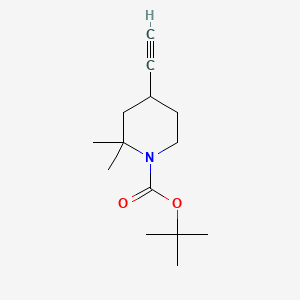
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
![(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B13466153.png)
![Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B13466173.png)
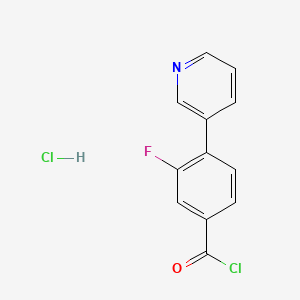
![Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate](/img/structure/B13466183.png)
![methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride](/img/structure/B13466190.png)
![6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13466197.png)
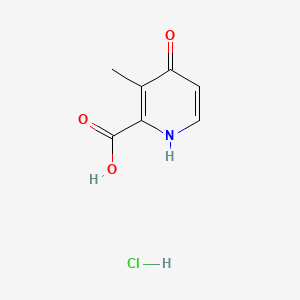
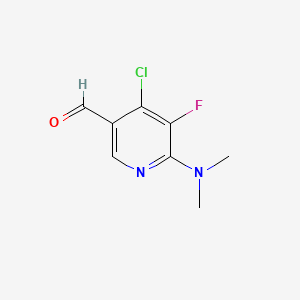
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)

